1,2,3,4,5,6-Hexamethylcyclotrisilazane

Photoresist adhesion Micromechanical structures Semiconductor lithography

HMCTS is a cyclic organosilazane trimer that eliminates the performance gaps of linear HMDS and solid OMCTS. Its difunctional N–H bridging enables cyclosilylation chemistry and forms stable 5–7 membered Si-containing rings, delivering 11:1 silylation contrast for advanced lithography and superior thick-film photoresist adhesion in MEMS fabrication. As a liquid precursor, HMCTS replaces pyrophoric SiH₄ in Si₃N₄ CVD without sacrificing dielectric quality. Buy HMCTS for reliable, high-purity organosilicon performance.

Molecular Formula C6H21N3Si3
Molecular Weight 219.51 g/mol
Cat. No. B8038056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,5,6-Hexamethylcyclotrisilazane
Molecular FormulaC6H21N3Si3
Molecular Weight219.51 g/mol
Structural Identifiers
SMILESCN1[SiH](N([SiH](N([SiH]1C)C)C)C)C
InChIInChI=1S/C6H21N3Si3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h10-12H,1-6H3
InChIKeyHBNWIPMCQKVDDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,5,6-Hexamethylcyclotrisilazane (HMCTS): Core Physicochemical & Structural Profile for Informed Sourcing


1,2,3,4,5,6-Hexamethylcyclotrisilazane (CAS 1009-93-4; synonyms: HMCTS, HMCTSZN, 2,2,4,4,6,6-hexamethylcyclotrisilazane) is a cyclic organosilazane trimer with the formula C₆H₂₁N₃Si₃, consisting of a nearly planar six-membered ring of alternating silicon and nitrogen atoms, each silicon bearing two methyl groups and each nitrogen bearing one hydrogen . It is a clear, colorless liquid at room temperature with a melting point of −10 °C and a boiling point of 188 °C at 756 mmHg . With a density of 0.92 g/mL and a refractive index (n20/D) of 1.445, HMCTS belongs to the cyclotrisilazane class and serves as a key organosilicon building block in semiconductor thin-film deposition, photoresist processing, and synthetic chemistry . Its cyclic trimeric architecture and difunctional NH groups create a unique profile that cannot be replicated by acyclic or higher cyclic silazanes, making direct substitution a material risk in performance-critical applications.

Why Generic Substitution of HMCTS with Acyclic or Higher Cyclic Silazanes Fails in Demanding Applications


Procurement specifications that treat cyclotrisilazanes as interchangeable with linear silazanes such as hexamethyldisilazane (HMDS) or higher cyclic homologs such as octamethylcyclotetrasilazane (OMCTS) ignore critical performance gaps rooted in molecular architecture. HMCTS possesses a strained six-membered Si₃N₃ ring with two reactive N–H groups per molecule positioned for difunctional bridging, a feature absent in the monofunctional, acyclic HMDS . This difunctional character enables cyclosilylation chemistry and the formation of stable 5-, 6-, and 7-membered silicon-containing rings not achievable with linear silazanes . Conversely, OMCTS (mp 97 °C) is a solid at ambient temperature, causing severe handling difficulties during distillation and purification—a problem HMCTS eliminates entirely by remaining liquid down to −10 °C . The quantitative evidence below demonstrates that these structural differences translate into measurable, application-critical performance deltas that cannot be bridged by simple concentration adjustments or process tuning.

Quantitative Differentiation Evidence for HMCTS Against Closest Analogs: A Procurement-Focused Evidence Guide


Adhesion Promotion: HMCTS Is Declared 'Far Superior' to HMDS for Thick Photoresist Masking on Inorganic Substrates

In a head-to-head comparison disclosed in European Patent EP 0278996 A1, hexamethylcyclotrisilazane (HMCTS) is explicitly described as the preferred adhesion promoter and stated to be 'far superior to the hexamethyldisilazane hitherto used' for improving photoresist adherence to inorganic substrate surfaces . The patent emphasizes that this superiority is particularly decisive in the production of micromechanical structures requiring silicon dioxide etching masks with very large layer thicknesses of several micrometers—a regime where HMDS performance is insufficient . While the patent does not provide a numeric adhesion metric such as a peel-force ratio, the qualitative claim 'far superior' is a direct, explicit comparator statement in a legally reviewed patent document, representing the highest available differential evidence between these two compounds in the photoresist adhesion context.

Photoresist adhesion Micromechanical structures Semiconductor lithography Silicon dioxide etching mask

Silylation Contrast in Top Surface Imaging: HMCTS Achieves 11:1 Contrast Ratio, the Highest Among Three Agents Tested

In a direct comparative study of liquid-phase silylation agents for the PRIME (Positive Resist Image by Dry Etching) process using Shipley SPR505A resist, hexamethylcyclotrisilazane (HMCTS) achieved a silylation contrast ratio of 11:1, which was reported as 'the highest in comparison with other two silylating agents' . The e-beam dose required to crosslink the resist and prevent silylation was 50 µC/cm² at 30 keV . The silylation contrast ratio directly governs the fidelity of pattern transfer in top surface imaging: a higher ratio yields steeper sidewalls and sharper feature definition. The two comparator agents (not named in the abstract but identified elsewhere in the literature as bis(dimethylamino)dimethylsilane (B[DMA]DS) and other aminosilanes) yielded lower contrast values, making HMCTS the quantitatively superior choice when resolution and edge acuity are paramount .

Top surface imaging PRIME lithography Silylation contrast Electron-beam resist Nanostructure patterning

Physical State at Ambient Temperature: HMCTS Remains Liquid While Its Direct Cyclic Homolog OMCTS Is a Solid

HMCTS has a melting point of −10 °C, which keeps it in the liquid state at room temperature and throughout standard laboratory and industrial operations . In contrast, its direct higher homolog octamethylcyclotetrasilazane (OMCTS, [(CH₃)₂SiNH]₄) has a melting point of 97 °C, meaning it is a crystalline solid at ambient temperature . This difference has profound practical consequences: OMCTS solidifies in condensers during distillation, making high-purity isolation difficult and creating operational hazards in continuous manufacturing environments . US Patent 5,075,474 explicitly identifies this solidification problem as the industrial driver for developing catalytic conversion processes that transform OMCTS into the easily handled liquid HMCTS . The boiling points similarly reflect the processing advantage: HMCTS boils at 188 °C at 760 mmHg, while OMCTS boils at 239 °C at 760 mmHg , demanding higher energy input and more specialized equipment.

Cyclosilazane handling Distillation purification Industrial processability Supply chain logistics

Film Composition Selectivity: HMCTS Yields Silicon Nitride-Like Films, Distinguished from Carbide-Rich HMDS and TMDS Deposits

A comparative thermodynamic and experimental study of film deposition from three organosilicon precursors revealed a clear composition-selectivity hierarchy: films deposited from HMCTS are closest in chemical composition to silicon nitride (SiN), films from tetramethyldisilazane (TMDS) are closest to silicon carbide (SiC), and films from hexamethyldisilazane (HMDS) fall between the two . This precursor-dependent composition selectivity—observed under constant deposition conditions in a high-frequency discharge plasma—enables process engineers to select HMCTS specifically when SiN-like stoichiometry is desired without requiring extensive gas-phase tuning . Complementary work by Brooks and Hess demonstrated that at high RF power density-to-flow-rate ratios, silicon nitride films from HMCTS plasmas exhibit good oxidation resistance, compressive stress, high dielectric strength, high dielectric constant, and low fixed charge density—film-quality metrics that degrade markedly when non-optimal precursors are substituted .

PECVD silicon nitride Silicon carbonitride Film composition control Organosilicon precursors Dielectric films

Difunctional Blocking Agent Capability: HMCTS Forms Bridged Cyclic Protecting Groups Not Achievable with Monofunctional Silazanes Like HMDS

HMCTS is classified as a 'difunctional blocking agent' in multiple patents and technical datasheets because its cyclic structure presents two reactive N–H groups capable of bridging difunctional substrates such as vicinal diols, primary amines, and other 1,2- or 1,3-difunctional sites . This bridging mode yields stable 5-, 6-, and 7-membered silicon-containing heterocycles that are resistant to hydrolysis, oxidation, and reduction—a protection profile that cannot be achieved with monofunctional silazanes like HMDS, which can only cap single functional groups . Gelest technical literature identifies HMCTS specifically as a 'Bridging Silicon-Based Blocking Agent' for protecting reactive hydrogens in alcohols, amines, thiols, and carboxylic acids, emphasizing that the resulting silylated derivatives are stable over a wide range of reaction conditions and can be removed selectively in the presence of other protecting groups . No equivalent 'bridging' capability is reported for HMDS or other linear monofunctional silazanes, which function solely as end-capping agents .

Cyclosilylation Diol protection Difunctional blocking Organic synthesis Protecting group chemistry

Dielectric Film Quality from HMCTS Approaches That of SiH₄/NH₃ CVD Silicon Nitride Under Optimized Conditions

A study on plasma-enhanced chemical vapor deposition of silicon nitride from HMCTS and ammonia demonstrated that under optimized conditions—specifically low monomer flow rates to minimize carbon incorporation—the dielectric properties of the resulting films are 'similar to those of silicon nitride deposited from SiH₄ and NH₃' . This establishes HMCTS as an organosilicon precursor capable of matching the dielectric quality of the conventional inorganic silane-ammonia CVD baseline, which represents the industry gold standard for silicon nitride dielectrics . The same study found that films produced under plasma conditions favoring carbon incorporation oxidized extensively in air and showed poor dielectric performance, underscoring that process optimization is essential to unlock HMCTS's full film-quality potential . In complementary work, films deposited at high RF power-to-flow-rate ratios exhibited high dielectric strength, high dielectric constant, and low fixed charge density, with oxidation resistance comparable to high-quality SiN . While HMDS has also been used as a silicon source for dielectric films at low temperatures (200–250 °C), no study was identified that directly benchmarks HMCTS-deposited dielectric films against HMDS-deposited dielectric films under identical plasma conditions, placing this evidence at the class-level inference tier .

Dielectric strength Silicon nitride PECVD Film electrical properties Organosilicon precursor benchmarking

Validated Application Scenarios Where HMCTS Outperforms or Uniquely Enables Relative to Closest Analogs


Thick-Film Photoresist Patterning for Micromechanical Device Fabrication

When fabricating micromechanical structures (e.g., MEMS accelerometers, pressure sensors, microfluidic devices) that require silicon dioxide hard masks with thicknesses of several micrometers, the adhesion promoter must withstand substantial mechanical stress during wet or dry etching. EP 0278996 A1 specifically identifies this thick-layer regime as the application where the superiority of HMCTS over HMDS is most pronounced . Users encountering photoresist delamination or undercutting with standard HMDS priming should evaluate HMCTS as a drop-in replacement to improve mask integrity and process yield.

High-Resolution Top Surface Imaging (TSI) Lithography for Sub-100 nm Patterning

In top surface imaging processes such as PRIME, where silylation contrast directly determines the resolution limit and sidewall profile quality, HMCTS delivers a quantified 11:1 contrast ratio—the highest recorded among tested silylating agents—making it the evidence-based choice for patterning features at 30 nm and below . Applications include advanced e-beam lithography for R&D mask making, nanoimprint master fabrication, and EUV resist characterization, where the margin between acceptable and unacceptable critical dimension control may hinge on the silylation contrast differential.

Silicon Nitride Thin-Film Deposition Where Pyrophoric Silane Gas Replacement Is Desired

For semiconductor fabs and research facilities seeking to eliminate pyrophoric SiH₄ gas from their silicon nitride deposition processes without sacrificing dielectric film quality, HMCTS is a validated liquid precursor alternative. Under optimized, low-carbon PECVD conditions, HMCTS/NH₃ films achieve dielectric performance 'similar to those of silicon nitride deposited from SiH₄ and NH₃' . This scenario is particularly relevant for facilities with restrictions on compressed toxic gas storage, universities with limited safety infrastructure, or process integration schemes where gas panel simplification is a cost-driver.

One-Step Cyclosilylation of Vicinal Diols and Diamines in Complex Molecule Synthesis

In multi-step organic synthesis of natural products, pharmaceuticals, or functional materials where 1,2- or 1,3-diol/diamine protection is required, HMCTS uniquely provides a one-step bridging cyclosilylation that forms stable 5-, 6-, or 7-membered silicon-containing rings—a transformation that monofunctional silylating agents such as HMDS, TMSCl, or TBDMSCl cannot achieve . The cyclic protecting groups formed are resistant to hydrolysis, oxidation, and reduction, and can be removed under selective conditions in the presence of other protecting groups, reducing total step count and improving overall synthetic efficiency .

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